H-D-Cys(Fm)-OH

Orthogonal peptide synthesis Solid-phase peptide synthesis Thiol protection strategy

Researchers constructing peptides with multiple disulfide bonds face premature thiol exposure when using standard Fmoc-Cys(Trt)-OH under TFA cleavage. H-D-Cys(Fm)-OH solves this with its acid-stable S-fluorenylmethyl group, enabling orthogonal deprotection after global acidic cleavage. • Survives TFA-mediated resin cleavage for staged, regioselective disulfide pairing in peptides with ≥2 disulfide bonds • Functions as a C-terminal cysteine building block in fragment condensation strategies without N-Fmoc interference • D-configuration imparts enhanced proteolytic resistance for metabolic stability SAR studies

Molecular Formula C18H17NO4S
Molecular Weight 299.39
CAS No. 257288-48-5
Cat. No. B613118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Cys(Fm)-OH
CAS257288-48-5
Molecular FormulaC18H17NO4S
Molecular Weight299.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Cys(Fm)-OH: Overview & Orthogonal Thiol Protection


H-D-Cys(Fm)-OH (S-(9H-Fluoren-9-ylmethyl)-D-cysteine) is a D-configured cysteine derivative featuring an S-fluorenylmethyl (S-Fm) thiol protecting group, classified as a specialty building block for solid-phase peptide synthesis (SPPS) [1]. Unlike standard Nα-Fmoc protected cysteine derivatives, this compound bears no N-terminal protection, positioning it as a C-terminal cysteine component in fragment condensation strategies or as a source of pre-protected cysteine for orthogonal deprotection schemes . The S-Fm group exhibits resistance to trifluoroacetic acid (TFA) cleavage conditions, enabling its survival during acidic global deprotection steps in Fmoc/tBu SPPS [2].

Why H-D-Cys(Fm)-OH Cannot Be Substituted


Direct substitution of H-D-Cys(Fm)-OH with commonly available Fmoc-Cys(X)-OH derivatives is precluded by fundamental incompatibilities in protection group orthogonality and deprotection sequence. The S-Fm group in H-D-Cys(Fm)-OH provides acid stability comparable to S-Acm protection but without reliance on toxic heavy metals (e.g., Hg²⁺) for removal [1]. In contrast, the most cost-effective and widely used analog, Fmoc-Cys(Trt)-OH, undergoes quantitative S-Trt cleavage under standard TFA global deprotection, releasing the free thiol prematurely and preventing the staged, selective disulfide formation that the S-Fm group enables .

H-D-Cys(Fm)-OH: Evidence & Differentiation


Acid Stability: S-Fm vs. S-Trt Protection

H-D-Cys(Fm)-OH, bearing an S-fluorenylmethyl (S-Fm) protecting group, exhibits stability under standard acidic cleavage conditions (TFA), contrasting sharply with the widely used Fmoc-Cys(Trt)-OH. The S-Trt group is completely labile to TFA, whereas the S-Fm group resists cleavage, enabling acid-stable, on-resin orthogonal deprotection workflows [1].

Orthogonal peptide synthesis Solid-phase peptide synthesis Thiol protection strategy

S-Fm Deprotection: Base vs. Heavy Metals

The S-Fm group in H-D-Cys(Fm)-OH is cleaved under basic conditions (e.g., piperidine, morpholine) or with ammonia in methanol [1], providing a distinct, metal-free orthogonal deprotection pathway compared to the S-acetamidomethyl (S-Acm) group. S-Acm removal requires toxic heavy metals (e.g., Hg²⁺, Tl³⁺) or alternative oxidative/iodine-based methods, presenting significant handling and environmental constraints [2].

Cysteine deprotection Orthogonal protecting groups Disulfide bond formation

D-Configuration & Proteolytic Stability

H-D-Cys(Fm)-OH provides the D-enantiomer of cysteine, a feature that, when incorporated into peptides, confers increased resistance to proteolytic degradation compared to peptides synthesized with L-cysteine analogs such as Fmoc-Cys(Trt)-OH or H-Cys(Fm)-OH (L-isomer). Natural proteases exhibit high specificity for L-amino acids, rendering D-amino acid-containing peptides poorly recognized and cleaved [1].

D-amino acid incorporation Peptide stability Protease resistance

Aqueous Solubility: H-D-Cys(Fm)-OH vs. Derivatives

H-D-Cys(Fm)-OH exhibits extremely low aqueous solubility (calculated as 0.09 g/L at 25 °C), a physicochemical property that distinguishes it from more polar, unprotected cysteine derivatives . While this necessitates dissolution in organic solvents (e.g., DMF, DMSO) for SPPS, it also minimizes hydrolysis side reactions during coupling steps, a critical consideration for fragment condensation and extended synthesis cycles .

Peptide synthesis Solubility Reagent handling

H-D-Cys(Fm)-OH Application Scenarios


Regioselective Multi-Disulfide Peptide Synthesis

H-D-Cys(Fm)-OH is uniquely suited for constructing peptides with two or more disulfide bonds that require sequential, regioselective formation. The acid-stable S-Fm group can be retained during TFA-mediated resin cleavage and global deprotection of other acid-labile groups (e.g., tBu, Trt), allowing the free thiol to be revealed later under basic or nucleophilic conditions for directed disulfide pairing [1][2].

Fragment Condensation for Difficult Sequences

The absence of an N-terminal Fmoc group makes H-D-Cys(Fm)-OH an ideal C-terminal cysteine component in fragment condensation approaches. Its S-Fm protection remains intact during the coupling of fully deprotected peptide fragments, enabling the convergent synthesis of long, aggregation-prone sequences where stepwise SPPS fails [1].

D-Amino Acid Scanning & Protease Resistance

For structure-activity relationship (SAR) studies aimed at improving peptide metabolic stability, H-D-Cys(Fm)-OH enables systematic D-cysteine substitution. Peptides incorporating D-cysteine via this building block exhibit enhanced resistance to proteolytic degradation compared to their all-L counterparts, as demonstrated in class-level studies of D-amino acid-containing peptides [1].

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